2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine
Overview
Description
“2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine” is a chemical compound with the molecular formula C13H11ClN2O2 . It has a molecular weight of 262.7 . The compound is solid at room temperature .
Molecular Structure Analysis
The compound’s structure can be represented by the SMILES stringCOc1ccc(NC(=O)c2cccnc2Cl)cc1
. The InChI code for the compound is 1S/C13H11ClN2O2/c1-18-10-6-4-9(5-7-10)16-13(17)11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17)
. Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” is a solid at room temperature . It has a molecular weight of 262.7 .Scientific Research Applications
Chemical Synthesis and Structural Properties
The synthesis and structural analysis of related compounds, such as heterocyclic aromatic amines and their derivatives, are pivotal in understanding their chemical behavior and potential for various applications. For instance, the study on the synthesis, spectroscopic, and structural properties of novel substituted compounds provides insight into their potential applications in medicinal chemistry and materials science (Issac & Tierney, 1996). These synthetic routes and structural characterizations lay the groundwork for exploring applications in developing new pharmaceuticals, agrochemicals, and materials with specific functionalities.
Environmental and Analytical Chemistry
The degradation and analysis of nitrogen-containing compounds, such as aromatic amines, in environmental samples are crucial for monitoring their impact and fate in ecosystems. The review on degradation using advanced oxidation processes highlights the challenges and advancements in treating water contaminated with nitrogen-containing hazardous compounds (Bhat & Gogate, 2021). This research is instrumental in developing cleaner and more efficient methods for removing toxic compounds from water, contributing to environmental protection and public health.
Material Science and Engineering
The chemical modification and application potential of biopolymers, such as xylan derivatives, underscore the versatility of nitrogen-containing compounds in creating new materials with desirable properties (Petzold-Welcke et al., 2014). These modifications can lead to the development of bio-based products for use in various industries, including pharmaceuticals, food packaging, and biotechnology, promoting sustainability and innovation in material science.
Safety and Hazards
The compound is associated with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-17(12-7-8-15-13(14)16-12)9-10-3-5-11(18-2)6-4-10/h3-8H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSFEVZVPZIJKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171356 | |
Record name | 4-Pyrimidinamine, 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501171356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-31-3 | |
Record name | 4-Pyrimidinamine, 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrimidinamine, 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501171356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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